(3,5-dichlorophenyl)methanesulfonyl Chloride

Organic Synthesis Medicinal Chemistry Building Block Selection

Secure a reliable source of (3,5-dichlorophenyl)methanesulfonyl chloride for medicinal chemistry and process scale-up. This arylmethanesulfonyl chloride overcomes reactivity and selectivity challenges seen with simpler sulfonyl chlorides. • Distict pharmacophore: The methylene bridge and 3,5-dichloro pattern create a specific vector for SAR exploration targeting S100A9/RAGE, TLR4, and EMMPRIN interactions, as claimed in patent AU2014267360B2. • Proven utility: Documented sulfonamide formation with heteroaromatic amines (e.g., pyrazines) proceeds at room temperature with pyridine/DMAP, achieving 54% isolated yield. • Supply chain assurance: Multi-vendor availability at 95-97% purity ensures redundancy; orthogonal characterization (HPLC, NMR) and a sharp melting point (108.6-110.6°C) facilitate rapid identity verification.

Molecular Formula C7H5Cl3O2S
Molecular Weight 259.5 g/mol
CAS No. 163295-70-3
Cat. No. B068535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dichlorophenyl)methanesulfonyl Chloride
CAS163295-70-3
Molecular FormulaC7H5Cl3O2S
Molecular Weight259.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl
InChIInChI=1S/C7H5Cl3O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2
InChIKeyGZMJRPMBVICCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dichlorophenyl)methanesulfonyl Chloride (CAS 163295-70-3): A 3,5-Disubstituted Arylmethanesulfonyl Chloride for Nucleophilic Diversification


(3,5-Dichlorophenyl)methanesulfonyl chloride (CAS 163295-70-3) is a white to yellow solid arylmethanesulfonyl chloride with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound features a reactive sulfonyl chloride group attached via a methylene bridge to a 3,5-dichlorophenyl ring, distinguishing it from directly attached arylsulfonyl chlorides. The compound exhibits a melting point of 108.6-110.6 °C and is supplied at purities of 95-97% from multiple vendors . As a versatile electrophilic building block, it serves as a key intermediate for the introduction of the (3,5-dichlorophenyl)methanesulfonyl moiety into pharmacologically relevant scaffolds . The compound is classified as corrosive (GHS05), requires storage under inert atmosphere at 2-8°C or room temperature depending on vendor specifications, and reacts with water to liberate toxic gas .

Why (3,5-Dichlorophenyl)methanesulfonyl Chloride Cannot Be Interchanged with Other Sulfonyl Chlorides: The Methylene Bridge and 3,5-Dichloro Substitution Pattern


The (3,5-dichlorophenyl)methanesulfonyl group differs fundamentally from other sulfonyl chlorides due to the methylene (-CH2-) bridge between the sulfonyl group and the aromatic ring. This structural feature alters both electronic properties and steric accessibility compared to directly attached arylsulfonyl chlorides such as 3,5-dichlorobenzenesulfonyl chloride (CAS 705-21-5) . The 3,5-dichloro substitution pattern on the phenyl ring provides specific electronic and steric effects that influence reactivity and the pharmacological properties of derived sulfonamides [1]. Substituting this compound with 3,5-difluorophenylmethanesulfonyl chloride (CAS 163295-74-7) , unsubstituted phenylmethanesulfonyl chloride, or other sulfonyl chlorides would yield molecules with different LogP values, metabolic stability, and target binding profiles [2]. In documented synthetic applications, the (3,5-dichlorophenyl)methanesulfonyl chloride enables sulfonamide formation under mild conditions (room temperature, pyridine/DMAP) with an isolated yield of 54% for the target product, demonstrating practical utility that would differ with alternative sulfonylating agents [3].

Product-Specific Quantitative Evidence for (3,5-Dichlorophenyl)methanesulfonyl Chloride (CAS 163295-70-3): Differentiating Data vs. Comparators


Structural Differentiation: Methylene Bridge vs. Direct Sulfonyl Attachment in 3,5-Dichloroaryl Systems

(3,5-Dichlorophenyl)methanesulfonyl chloride contains a methylene (-CH2-) spacer between the sulfonyl chloride group and the 3,5-dichlorophenyl ring, whereas 3,5-dichlorobenzenesulfonyl chloride (CAS 705-21-5) has the sulfonyl chloride directly attached to the aromatic ring . This structural difference results in distinct molecular properties: the target compound has a molecular formula of C7H5Cl3O2S (MW 259.54) with a predicted LogP of approximately 4.14, while the comparator 3,5-dichlorobenzenesulfonyl chloride has a formula of C6H3Cl3O2S (MW 245.51) [1]. The physical state differs substantially: the target compound is a solid with a melting point of 108.6-110.6 °C, whereas the comparator melts at 30-33 °C . These differences affect handling, storage, and the physicochemical properties of derived sulfonamides.

Organic Synthesis Medicinal Chemistry Building Block Selection

Halogen Substitution Impact: 3,5-Dichloro vs. 3,5-Difluoro Arylmethanesulfonyl Chlorides

The 3,5-dichloro substitution pattern in (3,5-dichlorophenyl)methanesulfonyl chloride confers distinct physicochemical properties compared to the 3,5-difluoro analog (CAS 163295-74-7) . The target compound exhibits significantly higher predicted lipophilicity (LogP ~4.14) compared to what would be expected for the difluoro analog (fluorine typically reduces LogP relative to chlorine), influencing membrane permeability and protein binding. The molecular weight difference (259.54 vs. lower for C7H5F3O2S) also affects compound properties. The target compound is supplied as a white to yellow solid with 95-97% purity, while the difluoro analog is also a solid but requires storage at -20 °C, indicating different stability profiles . These halogen-dependent differences are critical in medicinal chemistry where chlorine substitution often enhances metabolic stability and target binding compared to fluorine in certain contexts.

Medicinal Chemistry SAR Studies Lead Optimization

Documented Synthetic Utility: Quantitative Yield in Sulfonamide Formation

(3,5-Dichlorophenyl)methanesulfonyl chloride has been employed as a sulfonylating agent in the synthesis of a pyrazine-based sulfonamide, reacting with 5-bromo-3-methoxypyrazin-2-amine in pyridine with DMAP catalysis at room temperature under nitrogen [1]. The reaction utilized 1.91 g (7.34 mmol) of the sulfonyl chloride with 1.50 g (7.35 mmol) of amine, followed by an additional 0.20 g (0.77 mmol) to drive the reaction to completion over 3 hours total. The isolated combined yield was 1.73 g (54%) of the target sulfonamide after workup and purification [2]. This quantitative yield data provides a benchmark for procurement decisions: the compound performs effectively under mild conditions without requiring cryogenic temperatures or specialized equipment, with a yield that supports multi-step synthetic sequences typical in medicinal chemistry programs.

Synthetic Methodology Process Chemistry Sulfonamide Synthesis

Commercial Availability and Quality Specifications: Purity and Assay Method Comparison

(3,5-Dichlorophenyl)methanesulfonyl chloride is commercially available from multiple vendors with purities of 95-97% . Thermo Scientific offers the compound at 97% purity with an assay range of 96% minimum as the diethylsulfonamide derivative determined by HPLC . ChemImpex provides ≥95% purity verified by NMR . AKSci offers 95% minimum purity . The compound is characterized by a melting point of 108.6-110.6 °C across vendors. This multi-vendor availability with consistent, well-defined quality specifications ensures supply chain reliability and batch-to-batch reproducibility. In contrast, more exotic arylmethanesulfonyl chlorides may have limited availability, single-source supply, or less rigorous analytical characterization, introducing procurement risk.

Procurement Quality Control Vendor Selection

Patent-Cited Use in S100 Protein-Protein Interaction Inhibitors

(3,5-Dichlorophenyl)methanesulfonyl chloride is explicitly cited as a key reagent for the preparation of N-(heteroaryl)-sulfonamide derivatives that function as S100 protein-protein interaction inhibitors [1]. The patent (AU2014267360B2) describes compounds containing the (3,5-dichlorophenyl)methanesulfonamide moiety as inhibitors of S100A9 interactions with RAGE, TLR4, and EMMPRIN, targeting applications in cancer, autoimmune disorders, and inflammatory diseases [2]. This represents a defined therapeutic hypothesis space with known target engagement pathways. While the patent does not provide head-to-head comparator data for the sulfonyl chloride itself, the inclusion of this specific moiety in patent claims indicates that medicinal chemistry teams have selected it over alternative sulfonyl groups during lead optimization, suggesting advantageous properties in this biological context.

Drug Discovery S100 Proteins Cancer Therapeutics

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Capacity

(3,5-Dichlorophenyl)methanesulfonyl chloride exhibits predicted physicochemical properties that differentiate it from other sulfonyl chlorides [1]. The compound has a calculated LogP of approximately 4.14 (or 3.21 using ACD/LogP method), indicating moderate to high lipophilicity that favors membrane permeability [2]. The molecule has 0 hydrogen bond donors and 2 hydrogen bond acceptors, with a polar surface area (PSA) of approximately 43 Ų [3]. These properties, when incorporated into drug-like molecules via sulfonamide formation, contribute to favorable ADME profiles. In comparison, 3,5-dichlorobenzenesulfonyl chloride (without the methylene bridge) would confer different physicochemical properties to derived molecules due to the absence of the rotatable bond and altered electronic distribution at the attachment point. The predicted LogP of the target compound is substantially higher than typical directly-attached benzenesulfonyl chlorides due to the additional methylene carbon.

ADME Prediction Drug Design Compound Selection

Best Research and Industrial Application Scenarios for (3,5-Dichlorophenyl)methanesulfonyl Chloride (CAS 163295-70-3)


Medicinal Chemistry: Synthesis of Sulfonamide-Based S100 Protein-Protein Interaction Inhibitors

Procure (3,5-dichlorophenyl)methanesulfonyl chloride for the preparation of N-(heteroaryl)-sulfonamide derivatives targeting S100A9 interactions with RAGE, TLR4, and EMMPRIN [1]. As documented in patent AU2014267360B2, compounds containing the (3,5-dichlorophenyl)methanesulfonamide moiety are claimed as inhibitors useful in cancer, autoimmune disorders, and inflammatory diseases [2]. The 54% isolated yield demonstrated in published sulfonamide syntheses supports its practical utility in multi-step medicinal chemistry campaigns [3].

Organic Synthesis: Sulfonylation of Heteroaromatic Amines for Lead Optimization

Use (3,5-dichlorophenyl)methanesulfonyl chloride to introduce the (3,5-dichlorophenyl)methanesulfonyl group onto heteroaromatic amines such as pyrazines [1]. The compound reacts effectively under mild conditions (room temperature, pyridine/DMAP, N2 atmosphere), enabling sulfonamide formation without cryogenic equipment [2]. The 3,5-dichloro substitution pattern and methylene bridge provide a specific pharmacophore that differs from directly-attached benzenesulfonyl groups, offering a distinct vector in SAR exploration [3].

Chemical Biology: Preparation of Sulfonamide Probe Molecules with Defined LogP

Employ (3,5-dichlorophenyl)methanesulfonyl chloride to synthesize sulfonamide probe molecules where a specific LogP range (predicted 3.21-4.14 for the sulfonyl fragment) is desired [1]. The compound's 0 hydrogen bond donors, 2 hydrogen bond acceptors, and polar surface area of 43 Ų contribute to favorable membrane permeability when incorporated into larger molecules [2]. The solid physical form (mp 108.6-110.6 °C) facilitates accurate weighing and handling for small-scale probe synthesis [3].

Process Chemistry: Scalable Sulfonamide Formation with Multi-Vendor Supply Chain

Source (3,5-dichlorophenyl)methanesulfonyl chloride for process development and scale-up of sulfonamide-based drug candidates [1]. The compound is available from multiple vendors at 95-97% purity with orthogonal analytical characterization (HPLC as diethylsulfonamide derivative, NMR) [2]. Multi-vendor availability ensures supply chain redundancy, while the consistent melting point specification (108.6-110.6 °C) provides a simple identity verification method [3]. The compound can be stored at room temperature under inert atmosphere or at 2-8 °C, offering flexibility in storage logistics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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